molecular formula C21H21N3O3S B12474208 N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide

N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide

Cat. No.: B12474208
M. Wt: 395.5 g/mol
InChI Key: PKXIYYLUGGYTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridin-3-yl group, a phenylsulfonyl group, and a 2,3-dimethylphenyl group attached to a glycinamide backbone. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be conducted at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N2-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide
  • N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-4-ylglycinamide

Uniqueness

N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylgly

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C21H21N3O3S/c1-16-8-6-12-20(17(16)2)24(28(26,27)19-10-4-3-5-11-19)15-21(25)23-18-9-7-13-22-14-18/h3-14H,15H2,1-2H3,(H,23,25)

InChI Key

PKXIYYLUGGYTFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.